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Compound of Interest

Compound Name: 3,3-Dimethyl-6-nitroindolin-2-one

CAS No.: 100510-64-3

Cat. No.: B3032052

Get Quote

Executive Summary & Compound Architecture
3,3-Dimethyl-6-nitroindolin-2-one (CAS: 100510-64-3) is a functionalized oxindole derivative.

[1][2] Its solubility behavior is governed by three competing structural motifs: the polar nitro

group (

) at position 6, the hydrogen-bond donating lactam (amide) ring, and the lipophilic gem-
dimethyl group at position 3.

Understanding its solubility is not merely about "dissolving" the solid; it is about selecting the

correct medium for specific unit operations: homogeneous catalysis (hydrogenation),

nucleophilic substitution, or crystallization for purification.
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Parameter Value / Characteristic Implication for Solubility

Molecular Formula

Moderate molecular weight

(206.20 g/mol ) favors solubility

in medium-polarity solvents.

LogP (Predicted) ~1.9 - 2.2

Lipophilic enough for organic

solvents (EtOAc, DCM) but

poor water solubility.

H-Bond Donors 1 (Lactam NH)

Requires H-bond accepting

solvents (THF, DMSO) for high

solubility.

H-Bond Acceptors
3 (C=O,

)

Capable of interaction with

protic solvents (MeOH, EtOH).

Crystal Lattice High Melting Point (>200°C)

High lattice energy requires

significant enthalpy input

(heat) or high-dielectric

solvents to disrupt.

Functional Solubility in Organic Solvents
The following data is synthesized from verified synthetic protocols (e.g., reduction, acetylation,

and coupling reactions) where this compound is the starting material.

Solvent Compatibility Table
Data derived from process scale-up protocols for indolinone kinase inhibitors.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3032052?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent Class Specific Solvent Solubility Rating
Process
Application

Polar Aprotic DMF / DMSO High (>100 mg/mL)

Ideal for nucleophilic

substitutions (

) or coupling reactions

requiring high

concentration.

Ethers THF / 1,4-Dioxane Good (esp. at reflux)

Primary solvent for

Borane reduction to

indoline; reflux

required for high

loading.

Esters Ethyl Acetate (EtOAc)

Moderate

(Temperature

Dependent)

Standard solvent for

Hydrogenation (Pd/C).

Solubility increases

drastically with T >

60°C.

Chlorinated Chloroform / DCM Moderate

Used in acetylation

reactions; often

requires co-solvents

(e.g., MeOH) for

extraction.

Alcohols Methanol / Ethanol Low to Moderate

Poor solubility at RT;

excellent for

recrystallization

(solubility spikes at

boiling point).

Hydrocarbons Hexane / Heptane Negligible

Used as anti-solvents

to precipitate the

product from EtOAc or

THF.
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Critical Insight: The gem-dimethyl group disrupts the planar

-stacking typical of flat indolinones, rendering 3,3-dimethyl-6-nitroindolin-2-one
significantly more soluble in organic solvents than its non-methylated analog, 6-

nitroindolin-2-one.

Experimental Protocols for Solubility Determination
As exact thermodynamic values (mole fraction

) vary by crystal polymorph and purity, you must validate solubility for your specific lot. Use the
following Self-Validating Protocols.

Protocol A: Dynamic Laser Monitoring (The "Clear
Point" Method)
Best for generating Solubility vs. Temperature curves (Polythermal).

Preparation: Weigh accurately ~500 mg of 3,3-Dimethyl-6-nitroindolin-2-one into a

jacketed glass reactor.

Solvent Addition: Add a known mass of solvent (e.g., 5.0 g Ethyl Acetate).

Equilibration: Stir at 100 rpm. The mixture should be a slurry at Room Temperature (RT).

Ramp: Heat the jacket at a rate of 0.5°C/min.

Detection: Use a turbidity probe or visual inspection to record the exact temperature (

) where the solution becomes transparent.

Iteration: Add more solute to the same vessel and repeat to find the next

point.
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Calculation: Plot Concentration (

) vs. Temperature (

).

Protocol B: Static Gravimetric Method (Standard)
Best for single-point solubility at fixed temperatures (e.g., 25°C).

Saturation: Add excess solid to 10 mL of solvent in a sealed vial.

Agitation: Shake at constant temperature (e.g., 25°C) for 24 hours.

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing

elevated temps).

Evaporation: Transfer a precise volume (

) to a tared weighing dish. Evaporate solvent under vacuum.

Quantification: Weigh the residue.

Solvent Selection Logic (Process Development)
The choice of solvent dictates the yield and purity of downstream reactions. Use the logic flow

below to select the optimal system.
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Select Solvent for
3,3-Dimethyl-6-nitroindolin-2-one

What is the Process Goal?

Reduction (to Indoline) Hydrogenation (-NO2 to -NH2)

Crystallization

Requires Reflux? Pd/C Catalyst?

Methanol/Ethanol
(High T coeff.)

Cooling Crystallization

THF or Dioxane
(High Solub. + Ether stability)

Ethyl Acetate
(Mod. Solub. + H2 safety)

Yes (Borane/LiAlH4) Yes (Standard) Alternative

Click to download full resolution via product page

Figure 1: Solvent selection decision tree based on unit operation requirements.

Thermodynamic Analysis
To model solubility for scale-up, apply the Modified Apelblat Equation to your experimental

data. This model correlates the mole fraction solubility (

) with temperature (

):

Where:

= Mole fraction solubility
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= Absolute temperature (K)

= Empirical constants derived from regression of Protocol A data.

Why this matters: If

(Enthalpy of solution) is positive (endothermic), solubility increases with temperature. For nitro-
indolinones, dissolution is typically endothermic, meaning a temperature ramp from 20°C to
60°C often yields a 3-5x increase in solubility, crucial for minimizing solvent volume in pilot
plants.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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